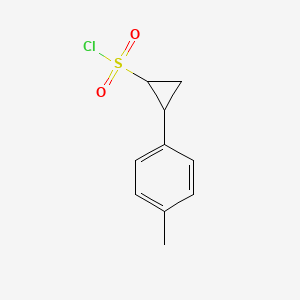
2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride is an important chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used as a reagent in organic synthesis, and it has been found to have a wide range of biological activities.
作用機序
The mechanism of action of 2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride is not well understood. However, it is believed that this compound acts by inhibiting certain enzymes or proteins in the body, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride has a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, this compound has been shown to have analgesic and anesthetic effects, making it a promising candidate for the development of new pain medications.
実験室実験の利点と制限
One of the main advantages of using 2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride in lab experiments is its high reactivity and selectivity. This compound can be used to synthesize a wide range of compounds with high yields and purity. However, one of the limitations of using this compound is its high toxicity, which can pose a risk to researchers if proper safety precautions are not taken.
将来の方向性
There are many potential future directions for the study of 2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride. Some possible areas of research include:
1. Development of new drugs: Given the compound's unique properties and potential therapeutic benefits, there is a need for further research into its use as a drug.
2. Mechanistic studies: More research is needed to fully understand the mechanism of action of 2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride and its effects on various biological processes.
3. Synthesis of new compounds: The reactivity and selectivity of this compound make it a promising candidate for the synthesis of new compounds with potential applications in various fields.
4. Safety studies: Further research is needed to fully understand the potential risks associated with the use of 2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride in lab experiments and to develop appropriate safety protocols to minimize these risks.
Conclusion:
2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride is an important chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been extensively studied for its potential applications in organic synthesis and has been found to have a wide range of biological activities. While there are still many questions to be answered about this compound, it is clear that it has significant potential for use in various fields and will likely continue to be an important subject of scientific research in the future.
合成法
The synthesis of 2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride involves the reaction of 4-methylbenzenesulfonyl chloride with cyclopropanecarboxylic acid in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified through recrystallization or column chromatography.
科学的研究の応用
2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride has been extensively studied for its potential applications in organic synthesis. It is commonly used as a reagent for the synthesis of various compounds, including cyclopropane derivatives, sulfonyl chlorides, and sulfonamides. Additionally, this compound has been found to have a wide range of biological activities, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
2-(4-methylphenyl)cyclopropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c1-7-2-4-8(5-3-7)9-6-10(9)14(11,12)13/h2-5,9-10H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDXXNLHVFTEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-Fluorophenyl)-2-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2573933.png)
![5-(4-Isopropyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B2573935.png)
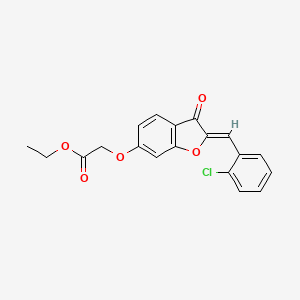

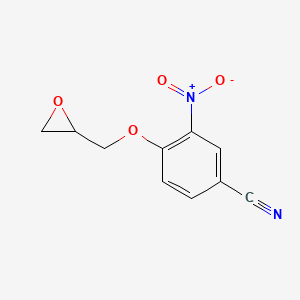
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2573943.png)

![4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2573946.png)
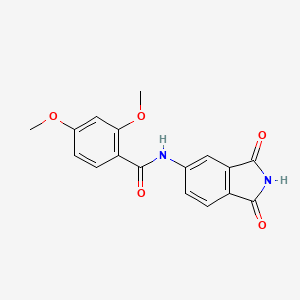
![6-[1-(2-Chloropropanoyl)piperidine-4-carbonyl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B2573950.png)
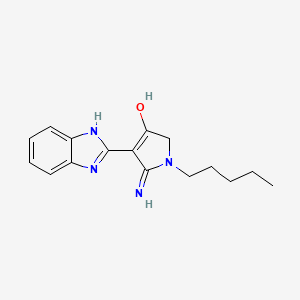
![2-(((5-chlorobenzo[b]thiophen-3-yl)methyl)thio)-3-(4-chlorophenethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2573953.png)
![methyl({[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl})amine](/img/structure/B2573954.png)
![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2573955.png)